

An In-depth Technical Guide to 4-(Phenylthio)octanophenone: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 4-(Phenylthio)octanophenone

Cat. No.: B12339611

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Phenylthio)octanophenone** (CAS No. 17792-67-5), an aryl thioether ketone of interest in various chemical and pharmaceutical research fields. This document details its physicochemical properties, provides a validated synthetic protocol, outlines methods for its characterization, and explores its potential applications.

Physicochemical Properties

4-(Phenylthio)octanophenone, also known as 1-[4-(phenylthio)phenyl]-1-octanone, is a solid at room temperature.^[1] Its key physical properties are summarized in the table below. The long alkyl chain of the octanoyl group significantly influences its melting and boiling points, rendering it a low-melting solid with a high boiling point, characteristic of long-chain aryl ketones.^[1]

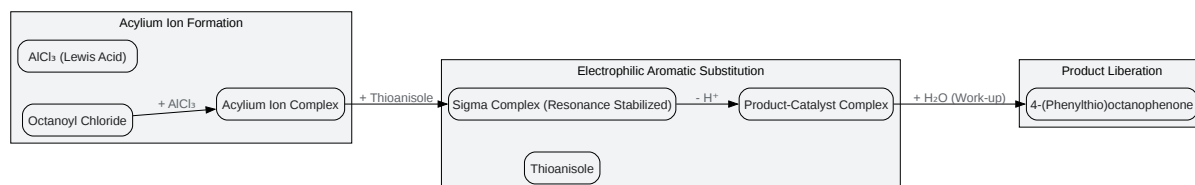
Property	Value	Source
CAS Number	17792-67-5	[1][2]
Molecular Formula	C ₂₀ H ₂₄ OS	[1]
Molecular Weight	312.47 g/mol	[1]
Melting Point	31-33 °C	[1]
Boiling Point	194-196 °C at 0.075 Torr	[1]
Appearance	Not specified, likely a solid	
Synonyms	4-(Phenylthio)octanophenone, 1-[4-(phenylthio)phenyl]-1- Octanone, 1-(4- (phenylthio)phenyl)octan-1- one	[1]

Synthesis of 4-(Phenylthio)octanophenone

The most common and effective method for the synthesis of **4-(Phenylthio)octanophenone** is the Friedel-Crafts acylation of thioanisole (phenyl methyl sulfide) with octanoyl chloride.[3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3][4] The methylthio (-SCH₃) group of thioanisole is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the desired 4-substituted product.[3]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of octanoyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of thioanisole, followed by deprotonation to restore aromaticity and yield the final product.



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Caption: Mechanism of Friedel-Crafts Acylation.

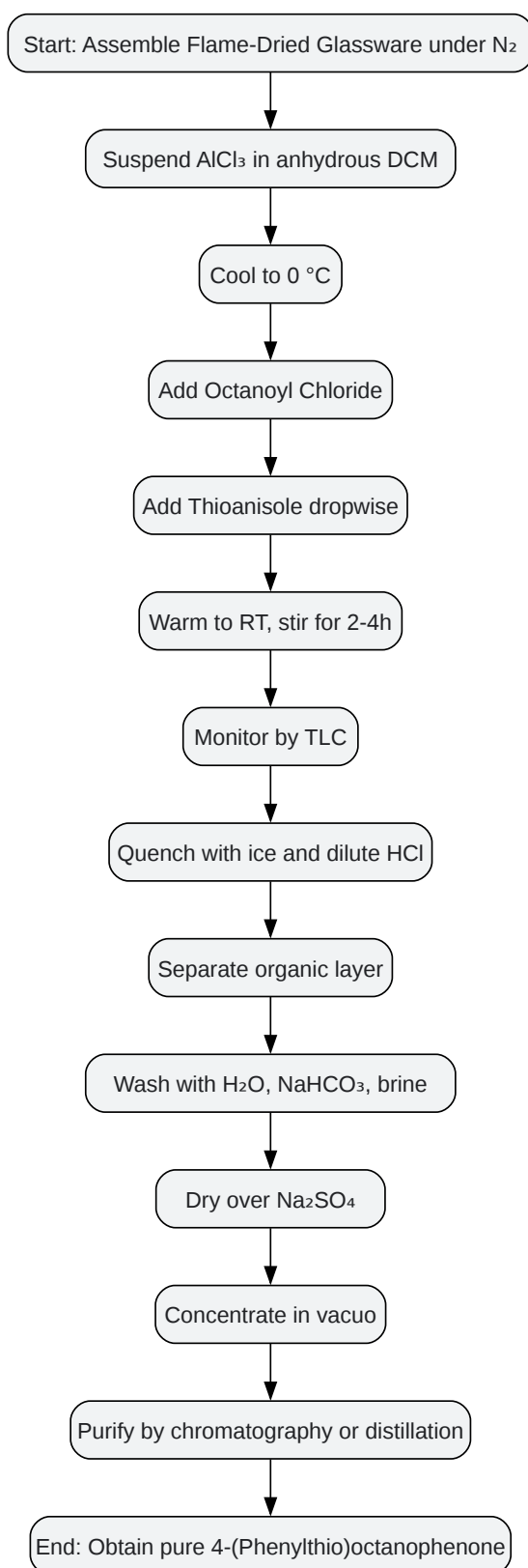
Experimental Protocol: Friedel-Crafts Acylation of Thioanisole

Reagents:

- Thioanisole
- Octanoyl chloride
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add octanoyl chloride (1.0 equivalent) to the stirred suspension.
- To this mixture, add thioanisole (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure **4-(Phenylthio)octanophenone**.



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Caption: Synthetic Workflow for **4-(Phenylthio)octanophenone**.

Characterization and Analytical Methods

A self-validating system for the synthesis of **4-(Phenylthio)octanophenone** involves thorough characterization of the product to confirm its identity and purity. The following analytical techniques are crucial:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR should show characteristic signals for the aromatic protons, the α -methylene protons of the octanoyl chain, the long alkyl chain, and the terminal methyl group. The aromatic region will display a splitting pattern indicative of para-substitution.
 - ^{13}C NMR will show distinct peaks for the carbonyl carbon, the aromatic carbons (including the carbon attached to the sulfur atom), and the carbons of the octanoyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around $1680\text{-}1660\text{ cm}^{-1}$, characteristic of an aryl ketone. Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (312.47 g/mol). The fragmentation pattern can provide further structural information.
- Chromatography: Thin Layer Chromatography (TLC) is used to monitor the progress of the reaction and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis.

Applications and Future Directions

Aryl thioether ketones, including **4-(Phenylthio)octanophenone**, are valuable intermediates in several areas of chemical science.

- Polymer Science: These compounds can serve as monomers or building blocks for high-performance polymers such as poly(aryl ether ketone)s (PAEKs).^{[6][7][8][9]} The inclusion of the thioether linkage can enhance the thermal stability and chemical resistance of these materials.^[6]

- Pharmaceutical and Agrochemical Synthesis: The aryl ketone and thioether moieties are present in various biologically active molecules. **4-(Phenylthio)octanophenone** can be a precursor for the synthesis of more complex molecules with potential applications as pharmaceuticals or agrochemicals.[10] The thioether can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the biological activity of the molecule.
- Organic Synthesis: The carbonyl group and the thioether linkage offer multiple sites for further chemical transformations, making **4-(Phenylthio)octanophenone** a versatile intermediate for the synthesis of a wide range of organic compounds.[11]

Conclusion

4-(Phenylthio)octanophenone is a readily accessible aryl thioether ketone with well-defined physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The versatile chemical nature of this compound, with its reactive carbonyl and thioether functionalities, makes it a valuable building block for the development of advanced materials and potentially bioactive molecules. Further research into its applications is warranted to fully explore its potential in various scientific disciplines.

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